2-Chloro-3,5-difluorobenzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

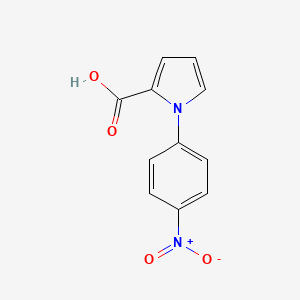

2-Chloro-3,5-difluorobenzyl alcohol (2-CFBA) is a compound belonging to the class of organic compounds known as monofluorobenzylic alcohols. It is a colorless, volatile liquid with a pungent odor. It is a common intermediate used in the synthesis of numerous pharmaceuticals and other organic compounds. 2-CFBA has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.

科学的研究の応用

Mechanistic Insights into Oxidation Processes

The oxidation of benzyl alcohol derivatives, including those structurally related to 2-chloro-3,5-difluorobenzyl alcohol, provides significant insights into the mechanistic pathways of hydrogen atom transfer versus electron transfer in chemical reactions. For instance, the rate of oxidation of benzyl alcohol derivatives by a non-heme iron(IV)-oxo complex is profoundly influenced by the presence of scandium ions, demonstrating a shift from one-step hydrogen atom transfer to stepwise electron transfer and proton transfer mechanisms. This indicates the complex interplay of factors that govern oxidation processes in organic chemistry, which can be crucial for developing new chemical synthesis methods and understanding biological oxidation mechanisms (Morimoto et al., 2012).

Photocatalytic Oxidation of Benzyl Alcohol Derivatives

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under oxygen atmosphere has been explored, highlighting the potential of using light to drive chemical reactions. This process, which proceeds with high conversion and selectivity, emphasizes the role of surface complexes on the catalyst in achieving selective oxidation. Such studies can inform the development of more efficient photocatalytic processes for organic synthesis and environmental remediation applications (Higashimoto et al., 2009).

Sedative-Hypnotic Activity of Derivatives

Research into the sedative-hypnotic activities of 4-hydroxybenzyl alcohol derivatives, which share structural similarities with 2-chloro-3,5-difluorobenzyl alcohol, suggests that modifications to the benzyl alcohol core can lead to compounds with significant biological activity. Such compounds have been evaluated for their effects on the central nervous system, providing a foundation for the development of new therapeutic agents for treating insomnia and other disorders (Zhu et al., 2018).

Sustainable Chemical Synthesis

The catalysis of reactions involving benzyl alcohol derivatives by manganese PNP pincer complexes illustrates a sustainable approach to synthesizing complex organic molecules, such as quinolines and pyrimidines. This method, characterized by high atom efficiency and the selective formation of bonds while releasing hydrogen and water, exemplifies the integration of green chemistry principles into synthetic organic chemistry. It opens up pathways for the environmentally friendly production of pharmacologically relevant compounds (Mastalir et al., 2016).

作用機序

Target of Action

Similar compounds such as dichlorobenzyl alcohol are known to have a broad spectrum of action against bacteria and viruses associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol, a related compound, is thought to act as an antiseptic through denaturation of external proteins and rearrangement of the tertiary structure proteins . It’s also suggested that it may have a local anesthetic action due to a reduced sodium channel blockade .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3,5-difluorobenzyl alcohol. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place, and keep it away from heat, sparks, and flame . Additionally, adequate ventilation is necessary when handling the compound to avoid ingestion and inhalation .

特性

IUPAC Name |

(2-chloro-3,5-difluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUQFPJJRKHMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2891464.png)

![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)

![2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2891469.png)

![ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2891471.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate](/img/structure/B2891473.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2891474.png)

![N-(3-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2891477.png)

![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)

![3-(3-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2891480.png)